Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif has been achieved using engineered Candida antarctica lipase B . The best results were achieved at 30 °C with 20% n-butanol as a cosolvent, resulting in an optimal resolution (e.e. s 97%, E = 278) at 50 mM substrate concentration .Molecular Structure Analysis
The structure of the sulfonamide derivatives was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed .Scientific Research Applications
Anti-inflammatory Agents
Compounds with this subunit have been studied for their anti-inflammatory properties and have shown potency comparable to Ibuprofen in certain assays .
Adrenergic Antagonists
These compounds have been used in the synthesis of stereoisomers evaluated as α- and β-adrenergic antagonists, which are important in cardiovascular research .
Antihypertensive Agents
The 2,3-dihydro-1,4-benzodioxin ring system is present in structures of therapeutic agents that possess antihypertensive properties .
Neurological Research
Some derivatives are involved in research related to nervous breakdown and schizophrenia .
Glaucoma Treatment
This subunit represents an attractive therapeutic target for the treatment of glaucoma .
Nonlinear Optical Material Research
Derivatives have been synthesized and studied for their nonlinear optical properties, which are significant in photonics and telecommunications .
properties
IUPAC Name |
azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCZGQXSRHIBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(=O)O.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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